molecular formula C20H19N5O3S B2477888 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 852436-94-3

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2477888
CAS No.: 852436-94-3
M. Wt: 409.46
InChI Key: NELGAWQAPWTPIT-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, an ethoxyphenyl group, and a furan-2-ylmethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has shown that this compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . It could also involve further investigation into its synthesis and chemical properties .

Preparation Methods

The synthesis of 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyphenyl hydrazine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide to yield the triazolopyridazine core.

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the triazole or pyridazine rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or ethoxyphenyl groups. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted acetamides or phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-2-27-15-7-5-14(6-8-15)20-23-22-17-9-10-19(24-25(17)20)29-13-18(26)21-12-16-4-3-11-28-16/h3-11H,2,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELGAWQAPWTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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